N-(2,5-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
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Overview
Description
N-(2,5-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound with a unique structure that includes a thieno[3,2-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multiple steps. One common method starts with the reaction of 2,5-dimethylphenylamine with ethyl acetoacetate to form an intermediate. This intermediate then undergoes cyclization with thiophene-2-carboxylic acid under acidic conditions to form the thieno[3,2-b]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, N-(2,5-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, which could make it useful in drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs, particularly in the treatment of cancer and inflammatory diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for use in organic electronics and as a component in photovoltaic cells .
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cellular processes that are essential for the survival and proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)pyridine-2-carboxamide: This compound has a similar structure but lacks the thieno[3,2-b]pyridine core.
N-(2,6-Dimethylphenyl)-2-picolinamide: Another similar compound with a pyridine core instead of the thieno[3,2-b]pyridine core.
Uniqueness
The uniqueness of N-(2,5-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide lies in its thieno[3,2-b]pyridine core, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and photovoltaic cells .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-4-20-13-7-8-24-16(13)15(21)14(18(20)23)17(22)19-12-9-10(2)5-6-11(12)3/h5-9,21H,4H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POAVJIUVDPYKDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=C(C1=O)C(=O)NC3=C(C=CC(=C3)C)C)O)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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